

Application Notes and Protocols for In Vivo Administration of ATX968

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Compound of Interest

Compound Name: ATX968

Cat. No.: B10861693

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Introduction

ATX968 is a potent and selective, orally bioavailable small-molecule inhibitor of DHX9, an ATP-dependent RNA/DNA helicase.[1][2][3] DHX9 plays a critical role in the maintenance of genome stability, and its inhibition has emerged as a promising therapeutic strategy in oncology.[1][4][5] Specifically, **ATX968** has demonstrated robust and durable tumor growth inhibition or regression in preclinical xenograft models of microsatellite instability-high (MSI-H)/deficient mismatch repair (dMMR) colorectal cancer.[1][4][6] These application notes provide detailed protocols for the preparation and in vivo administration of **ATX968** for preclinical research.

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of **ATX968**

Property	Value	Reference
Molecular Weight	421.92 g/mol	[2]
Formula	C18H16ClN3O3S2	[3]
In Vitro Potency (circBRIP1 EC50)	0.054 μ M	[2]
DHX9 Helicase IC50	8 nM	[3]
Solubility in DMSO	84 mg/mL (199.08 mM)	[3]
Solubility in Water	Insoluble	[3]
Solubility in Ethanol	Insoluble	[3]
In Vivo Efficacy	Significant tumor regression at 300 mg/kg, p.o., twice-daily	[6]

Table 2: In Vivo Formulation Protocols for **ATX968**

Protocol	Vehicle Composition	Achieved Concentration	Notes	Reference
1	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	2.5 mg/mL (5.93 mM)	Requires sonication for dissolution. Prepare fresh daily.	[2]
2	10% DMSO, 90% Corn Oil	2.5 mg/mL (5.93 mM)	Requires sonication for dissolution. Use immediately.	[2]
3	Solutol, 1% Methylcellulose, 100 mg/mL PVP VA64, Water	Not specified	Formulations prepared fresh daily.	[4] [7]
4	Carboxymethylcellulose sodium (CMC-Na)	≥ 5 mg/mL	Homogeneous suspension for oral administration.	[3]

Experimental Protocols

Protocol 1: Formulation of **ATX968** for Oral Administration (Vehicle: DMSO, PEG300, Tween-80, Saline)

This protocol is suitable for achieving a clear solution of **ATX968** for oral gavage.

Materials:

- **ATX968** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Polyethylene glycol 300 (PEG300)

- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)
- Sterile conical tubes
- Pipettes and sterile tips
- Vortex mixer
- Sonicator bath

Procedure:

- Prepare a stock solution of **ATX968** in DMSO. Weigh the required amount of **ATX968** powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution by vortexing.
- Add PEG300. In a sterile conical tube, add the required volume of the **ATX968**/DMSO stock solution. To this, add 4 volumes of PEG300 (relative to the initial DMSO volume). Mix thoroughly by vortexing.
- Add Tween-80. To the DMSO/PEG300 mixture, add 0.5 volumes of Tween-80 (relative to the initial DMSO volume). Vortex until the solution is homogeneous.
- Add Saline. Slowly add 4.5 volumes of sterile saline (relative to the initial DMSO volume) to the mixture while vortexing.
- Ensure complete dissolution. If any precipitation is observed, sonicate the solution in a bath sonicator until it becomes clear.
- Final Concentration Check. The final composition of the vehicle will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The final concentration of **ATX968** will be 2.5 mg/mL.
- Administration. Administer the freshly prepared formulation to the animals via oral gavage at the desired dosage. It is recommended to prepare this formulation fresh on the day of use.^[2]

Protocol 2: Formulation of **ATX968** for Oral Administration (Vehicle: DMSO, Corn Oil)

This protocol provides an alternative lipid-based formulation for oral administration.

Materials:

- **ATX968** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Corn oil, sterile
- Sterile conical tubes
- Pipettes and sterile tips
- Vortex mixer
- Sonicator bath

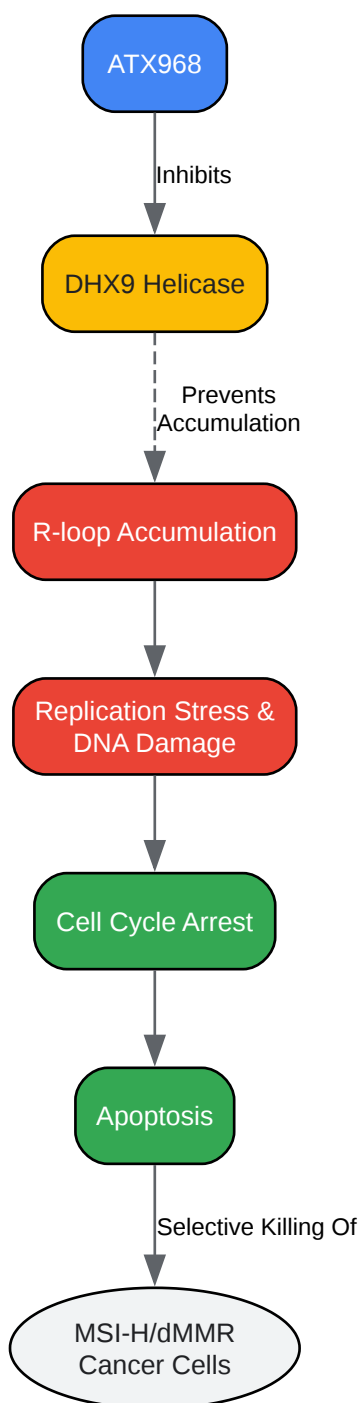
Procedure:

- Prepare a stock solution of **ATX968** in DMSO. Dissolve **ATX968** powder in DMSO to a desired stock concentration (e.g., 25 mg/mL). Vortex to ensure it is fully dissolved.
- Add Corn Oil. In a sterile conical tube, add 1 volume of the **ATX968**/DMSO stock solution. To this, add 9 volumes of sterile corn oil.
- Mix and Dissolve. Vortex the mixture thoroughly. If necessary, use a sonicator bath to aid dissolution and achieve a clear solution.
- Final Concentration Check. The final vehicle composition will be 10% DMSO and 90% Corn Oil, with a final **ATX968** concentration of 2.5 mg/mL.
- Administration. This formulation should be used immediately after preparation for oral administration.^[2]

Signaling Pathway and Experimental Workflow

ATX968 Mechanism of Action

ATX968 functions as an allosteric inhibitor of the DHX9 helicase.[1] In cancer cells with high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR), there is a strong dependence on DHX9 for survival. Inhibition of DHX9 by **ATX968** leads to an accumulation of R-loops (three-stranded nucleic acid structures composed of a DNA-RNA hybrid and the associated single-stranded DNA), resulting in replication stress and DNA damage.[4] This ultimately triggers cell-cycle arrest and apoptosis, leading to selective killing of these cancer cells.[4][7]

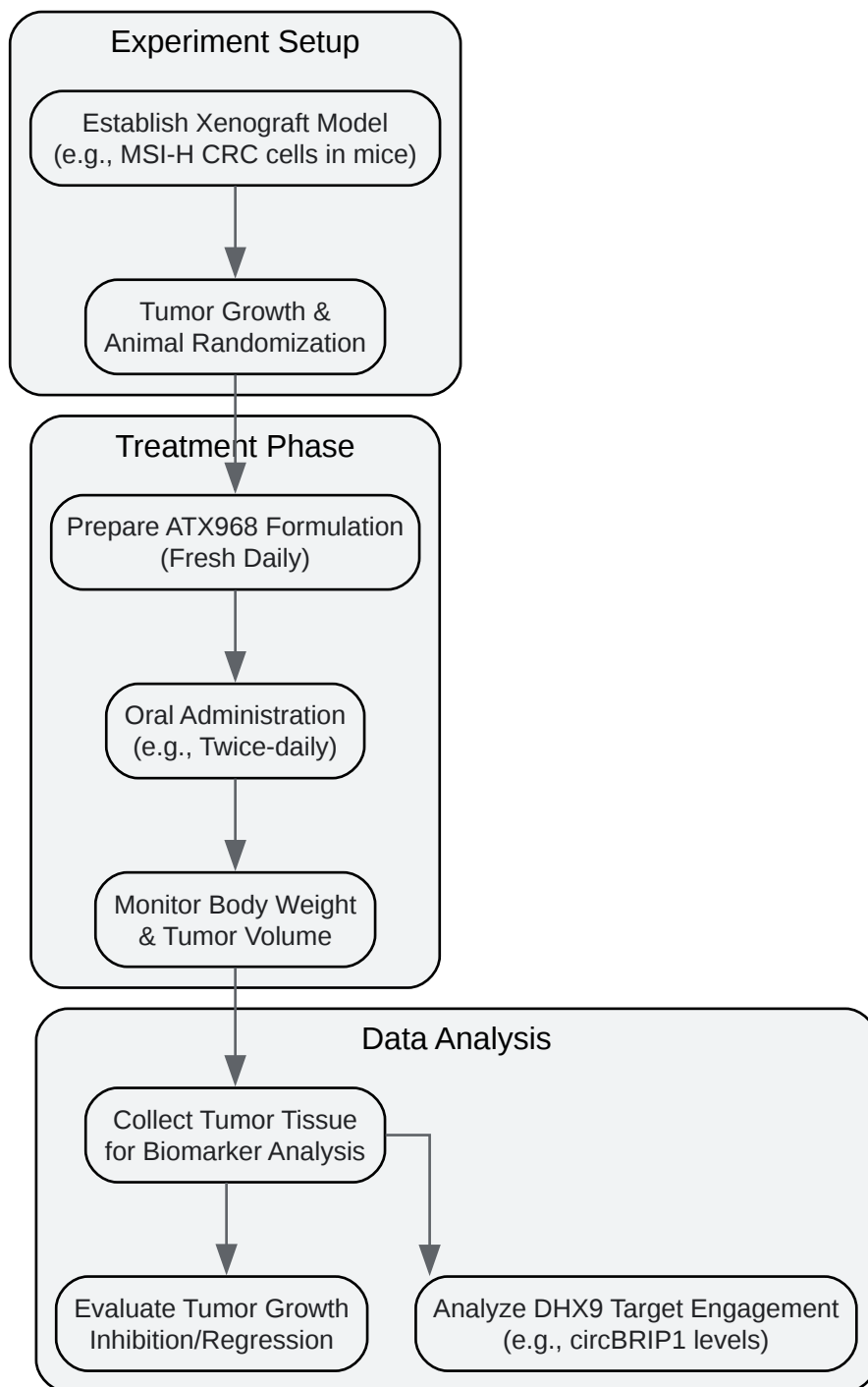


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Caption: Mechanism of action of **ATX968** in MSI-H/dMMR cancer cells.

In Vivo Efficacy Study Workflow

The following diagram outlines a typical workflow for assessing the in vivo efficacy of **ATX968** in a xenograft model.



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Caption: Experimental workflow for in vivo efficacy studies of **ATX968**.

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